2-Methyl-2-adamantyl methacrylate

Beschreibung

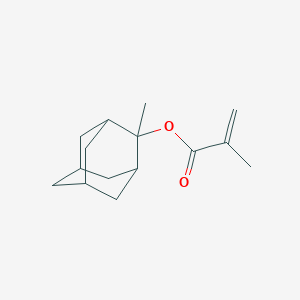

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYDISGSYGFRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

181020-29-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431592 | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177080-67-0 | |

| Record name | 2-Methyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methacryloyloxy-2-methyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-adamantyl Methacrylate

For researchers, scientists, and professionals in drug development and materials science, 2-methyl-2-adamantyl methacrylate (B99206) (MAdMA) is a critical monomer. Its incorporation into polymer chains imparts unique properties such as high etch resistance and thermal stability, making it invaluable in the fabrication of advanced photoresists for microelectronics. This guide details the primary synthetic pathways to obtain this important compound, providing experimental protocols and comparative data to aid in laboratory-scale synthesis and process optimization.

Core Synthetic Strategies

The synthesis of 2-methyl-2-adamantyl methacrylate predominantly revolves around the esterification of 2-methyl-2-adamantanol (B56294). The primary routes to achieve this transformation include direct esterification with methacrylic acid, acylation with methacryloyl chloride or methacrylic anhydride (B1165640), and transesterification with a methacrylate ester. An alternative approach involves a one-pot reaction from 2-adamantanone (B1666556).

Esterification of 2-Methyl-2-adamantanol with Methacryloyl Chloride

A prevalent and effective method for synthesizing MAdMA is the reaction of 2-methyl-2-adamantanol with methacryloyl chloride.[1] This pathway offers good yields and is amenable to various laboratory setups. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Research indicates that a combination of pyridine (B92270) as both a solvent and a base, along with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, allows for reproducible synthesis with high yields.[2][3]

Experimental Protocol:

A detailed experimental protocol for a related compound, 1-adamantyl methacrylate, provides a strong foundational method.[4] In a 250-mL round-bottom flask, 7.60 g of 1-adamantanol, 15.18 g of triethylamine, and 100 mL of tetrahydrofuran (B95107) (THF) are combined. The solution is stirred at 25°C for 2 hours under a nitrogen atmosphere. Subsequently, 10.45 g of methacryloyl chloride is added dropwise over 10 minutes. The reaction mixture is then stirred overnight at the same temperature. Upon completion, the solid precipitate is removed by filtration. The filtrate is washed sequentially with a sodium bicarbonate solution and water to remove unreacted reagents and byproducts.

Direct Esterification of 2-Methyl-2-adamantanol with Methacrylic Acid

Direct esterification represents a straightforward approach to MAdMA synthesis.[1] This acid-catalyzed reaction involves heating 2-methyl-2-adamantanol and methacrylic acid, typically with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

A representative procedure for a similar adamantyl ester, 1-adamantyl methacrylate, is as follows: To a flask equipped with a Dean-Stark trap, 70 g of 1-adamantanol, 50 g of methacrylic acid, 200 ml of toluene (B28343), and 1 g of p-toluenesulfonic acid are added.[5] The mixture is heated with stirring, and the water generated is removed azeotropically. After the reaction, the organic phase is washed with water, a 10% aqueous sodium bicarbonate solution, and again with water. The crude product is then purified by distillation.

Reaction with Methacrylic Anhydride

An alternative to using the acid chloride is the reaction of 2-methyl-2-adamantanol or its magnesium halide salt with methacrylic acid anhydride.[1][6] This method can offer advantages in terms of handling and byproducts. A patent describes the production of this compound by reacting the magnesium chloride salt of 2-methyl-2-adamantanol with methacrylic anhydride, resulting in an 88% yield.[6]

Experimental Protocol:

In a patented procedure, the magnesium chloride salt of 2-methyl-2-adamantanol is prepared by reacting 2-adamantanone with methylmagnesium chloride.[6] Subsequently, methacrylic anhydride is added to the reaction mixture. After the reaction is complete, the mixture is worked up by adding a saturated ammonium (B1175870) chloride solution, followed by extraction with toluene. The organic layer is then washed with sodium hydroxide (B78521) solution and demineralized water. The final product is obtained after concentration of the toluene solution.

Transesterification with Methyl Methacrylate

Transesterification offers a pathway that avoids the use of free methacrylic acid, which can be prone to polymerization.[1] In this process, 2-methyl-2-adamantanol is reacted with methyl methacrylate, and the methanol (B129727) byproduct is removed to shift the equilibrium towards the desired product. This reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

For a related compound, 2-ethyl-2-adamantyl methacrylate, a high-yield transesterification has been reported using vinyl methacrylate.[7] In this procedure, 97g of 2-ethyladamantanol is dissolved in 2175ml of n-hexane. A polymerization inhibitor (0.0072g of tetrachlorobenzoquinone) and 72.5g of a basic ion exchange resin are added. The mixture is cooled to -10°C, and 72.5g of vinyl methacrylate is added dropwise. The reaction is maintained for 6 hours. After completion, the mixture is washed with water, and the organic phase is dried and concentrated to yield the product.

Quantitative Data Summary

| Synthesis Pathway | Starting Materials | Reagents/Catalysts | Solvent | Yield | Purity | Reference |

| Esterification with Methacryloyl Chloride | 2-Methyl-2-adamantanol, Methacryloyl Chloride | Pyridine, DABCO | Pyridine | Good | - | [2][3] |

| Direct Esterification with Methacrylic Acid | 1-Adamantanol, Methacrylic Acid | p-Toluenesulfonic acid | Toluene | - | 91% (crude) | [5] |

| Reaction with Methacrylic Anhydride | 2-Methyl-2-adamantanol Magnesium Chloride Salt, Methacrylic Anhydride | - | Toluene | 88% | 94% (area) | [6] |

| Transesterification | 2-Ethyladamantanol, Vinyl Methacrylate | Basic ion exchange resin, Tetrachlorobenzoquinone | n-Hexane | 93.45% | - | [7] |

Synthesis Pathway Diagrams

Caption: Esterification of 2-Methyl-2-adamantanol with Methacryloyl Chloride.

Caption: Synthesis from 2-Adamantanone via Grignard Reaction and Acylation.

References

- 1. This compound | High Purity [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]

- 6. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 7. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-2-adamantyl Methacrylate (B99206) (CAS Number: 177080-67-0)

Introduction

2-Methyl-2-adamantyl methacrylate (MAdMA) is a specialty monomer recognized for its pivotal role in the advancement of materials science, particularly in the formulation of chemically amplified photoresists for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography. Its unique molecular architecture, which combines a rigid, bulky adamantyl group with a polymerizable methacrylate functionality, imparts exceptional properties to the resulting polymers, including high thermal stability, significant etch resistance, and precise, chemically-amplified deprotection capabilities. This guide provides a comprehensive overview of the chemical and physical properties of MAdMA, detailed experimental protocols for its synthesis and polymerization, and its mechanism of action in photolithography.

Chemical and Physical Properties

The distinct properties of this compound are largely dictated by the adamantyl moiety, a diamondoid hydrocarbon known for its rigidity and thermal stability. These characteristics are transferred to the polymers incorporating this monomer.

General Properties

| Property | Value |

| CAS Number | 177080-67-0 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | (2-methyl-2-adamantyl) 2-methylprop-2-enoate |

| Synonyms | 2-Methacryloyloxy-2-methyladamantane, Methacrylic Acid 2-Methyl-2-adamantyl Ester |

| Appearance | Colorless to pale yellow liquid |

Physicochemical Data

| Property | Value |

| Boiling Point | 120 °C |

| Density | ~1.1 g/cm³ |

| Refractive Index | ~1.516 |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods involve the esterification of 2-methyl-2-adamantanol (B56294).

Method 1: From 2-Adamantanone (B1666556)

This two-step method involves the formation of the tertiary alcohol followed by esterification.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2-adamantanol

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanone in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF (typically 3 M) dropwise to the stirred solution. The molar ratio of MeMgCl to 2-adamantanone should be approximately 1.1:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-methyl-2-adamantanol, which can be purified by column chromatography or recrystallization.

Step 2: Esterification to this compound

-

Dissolve the purified 2-methyl-2-adamantanol in a suitable solvent such as THF or dichloromethane, in a flask under an inert atmosphere.

-

Add a base, such as triethylamine (B128534) or pyridine, to the solution.

-

Cool the mixture to 0 °C and slowly add methacryloyl chloride dropwise. The molar ratio of methacryloyl chloride to the alcohol is typically 1.1:1.

-

Allow the reaction to proceed at room temperature overnight.

-

After the reaction is complete, filter the mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Method 2: Reaction with Methacrylic Anhydride (B1165640)

This method provides an alternative to using the more reactive methacryloyl chloride.

Experimental Protocol:

-

A magnesium halide salt of 2-methyl-2-adamantanol (which can be formed in situ from 2-adamantanone and a methylmagnesium halide) or 2-methyl-2-adamantanol itself is reacted with methacrylic anhydride.

-

The reaction is typically carried out in an aprotic solvent.

-

After the reaction, the mixture is worked up by washing with aqueous solutions to remove unreacted anhydride and other water-soluble byproducts.

-

The organic layer is then dried and the solvent evaporated to yield the product.

-

Purification is typically achieved by distillation or chromatography.

Caption: Synthesis of this compound from 2-Adamantanone.

Polymerization of this compound

Polymers of MAdMA are typically synthesized via free-radical polymerization, often copolymerized with other monomers to fine-tune the properties of the final photoresist polymer.

Experimental Protocol: Free-Radical Polymerization

-

In a Schlenk flask, dissolve this compound and any co-monomers in an appropriate solvent, such as THF or propylene (B89431) glycol monomethyl ether acetate (PGMEA).

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN) or dimethyl 2,2'-azobis(2-methylpropionate) (V-601). The amount of initiator will influence the molecular weight of the resulting polymer.

-

De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a specified period (e.g., 8-24 hours).

-

Monitor the polymerization progress by checking the viscosity of the solution or by taking samples for analysis (e.g., NMR to determine monomer conversion).

-

Once the desired conversion is reached, cool the reaction to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a non-solvent, such as methanol (B129727) or hexane, while stirring vigorously.

-

Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

-

Characterize the polymer for its molecular weight and polydispersity using gel permeation chromatography (GPC).

Application in Photolithography

Polymers containing this compound are key components of chemically amplified photoresists. The adamantyl group serves as an acid-labile protecting group.

Mechanism of Action in a Positive-Tone Photoresist

-

Formulation and Coating: The MAdMA-containing polymer is dissolved in a solvent along with a photoacid generator (PAG) and other additives to form the photoresist solution. This solution is then spin-coated onto a substrate (e.g., a silicon wafer) to form a thin, uniform film.

-

Soft Bake: The coated substrate is baked to remove the solvent from the photoresist film.

-

Exposure: The photoresist is exposed to DUV or EUV radiation through a photomask. The radiation is absorbed by the PAG, which then generates a strong acid in the exposed regions.

-

Post-Exposure Bake (PEB): The substrate is heated, and the photogenerated acid catalyzes the cleavage of the ester bond connecting the bulky 2-methyl-2-adamantyl group to the polymer backbone. This deprotection reaction converts the nonpolar, insoluble polymer into a polar, carboxylic acid-containing polymer, which is soluble in an aqueous alkaline developer.

-

Development: The substrate is treated with an aqueous alkaline developer (e.g., tetramethylammonium (B1211777) hydroxide (B78521) solution). The exposed, now soluble, regions of the photoresist are washed away, leaving a positive-tone image of the mask on the substrate.

-

Hard Bake: A final bake is often performed to further stabilize the remaining photoresist pattern before subsequent processing steps like etching or ion implantation.

Experimental Protocol: Photolithography Process

-

Substrate Preparation: Start with a clean, dry silicon wafer.

-

Photoresist Formulation: Prepare a solution of the MAdMA-containing polymer (e.g., 5-15% by weight) and a suitable PAG (e.g., a triarylsulfonium salt, 1-5% by weight relative to the polymer) in a casting solvent like PGMEA.

-

Spin Coating: Apply the photoresist solution to the center of the wafer and spin at a specific speed (e.g., 1500-3000 rpm) to achieve the desired film thickness.

-

Soft Bake: Bake the coated wafer on a hotplate at a specific temperature (e.g., 90-130 °C) for a set time (e.g., 60-90 seconds).

-

Exposure: Expose the wafer to patterned DUV or EUV light with a specific dose.

-

Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at a temperature typically in the range of 90-140 °C for 60-90 seconds.

-

Development: Immerse the wafer in a developer solution (e.g., 0.26 N TMAH) for a specific time (e.g., 30-60 seconds).

-

Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.

Caption: Chemically amplified photoresist deprotection mechanism.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a critical monomer in the development of advanced materials, particularly for the semiconductor industry. Its unique structure provides an excellent combination of thermal stability, etch resistance, and acid-labile functionality, making it an ideal component for high-performance photoresists. The experimental protocols and mechanisms detailed in this guide provide a foundation for researchers and scientists to effectively utilize MAdMA in their research and development endeavors.

A Technical Guide to the Physical Properties of Poly(2-Methyl-2-adamantyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-Methyl-2-adamantyl methacrylate) (PMAdMA) is a specialty polymer distinguished by its bulky, rigid adamantyl side group. This unique molecular architecture imparts a desirable combination of physical properties, including high thermal stability, excellent optical transparency, and etch resistance. These characteristics have made PMAdMA a critical component in the formulation of chemically amplified photoresists for advanced lithography processes in the semiconductor industry. While its primary application lies in microfabrication, the inherent properties of adamantane-containing polymers also suggest potential in other advanced material applications. This guide provides an in-depth overview of the core physical properties of PMAdMA, detailed experimental protocols for their characterization, and a visualization of its principal application workflow.

Core Physical Properties

The incorporation of the 2-methyl-2-adamantyl group into the methacrylate (B99206) polymer backbone significantly influences its physical characteristics, setting it apart from more conventional polymers like poly(methyl methacrylate) (PMMA).

Data Summary

The following table summarizes key physical properties of poly(this compound) and related adamantane-containing polymers for comparative analysis. It is important to note that specific values can vary depending on factors such as molecular weight, polydispersity, and the analytical method employed.

| Property | Value | Comparison to PMMA |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | Reported as high as 253°C for related adamantyl-containing methacrylates.[1] | Significantly higher than PMMA (approx. 105°C).[2] |

| Decomposition Temperature (Td) | Degradation temperatures can be 25°C to 55°C higher.[1] | Increased thermal stability. |

| Optical Properties | ||

| Refractive Index (n) | 1.516 (for the monomer).[3] Adamantane-containing methacrylate copolymers are in the range of 1.51–1.52.[1][4] | Higher than PMMA (approx. 1.49).[1] |

| Transparency | High transparency in the UV-visible region, with transmittance values often exceeding 95%.[4] | Comparable or superior transparency. |

| Mechanical Properties | ||

| Stiffness & Hardness | The rigid adamantane (B196018) structure contributes to a stiffer polymer chain, leading to higher modulus and hardness. | Generally higher than PMMA. |

| Solubility | ||

| Common Solvents | Soluble in THF, chloroform, toluene, and 1,4-dioxane.[5] | Similar solubility in many organic solvents. |

| Non-Solvents | Precipitates from hexanes, methanol, and ethanol.[5] | Similar non-solvents. |

Experimental Protocols

Accurate characterization of the physical properties of PMAdMA is essential for its application. The following sections detail the methodologies for key experiments.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[6]

-

Instrumentation: A heat-flux type Differential Scanning Calorimeter (e.g., TA Instruments Q100).[6]

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the PMAdMA sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[7]

-

Baseline Correction: Perform a baseline scan with two empty, sealed pans to correct for any instrumental asymmetry.[6]

-

Thermal Cycling:

-

Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[6]

-

2. Thermogravimetric Analysis (TGA) for Thermal Decomposition

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[8][9]

-

Instrumentation: A high-precision microbalance coupled with a programmable furnace (Thermogravimetric Analyzer).[9]

-

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., platinum).[10]

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, to prevent oxidative degradation.[9]

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[11][12]

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[9]

-

Optical Property Measurement

1. Refractive Index Measurement (Spectroscopic Ellipsometry)

-

Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. From this change, both the refractive index and the film thickness can be determined with high accuracy.[13]

-

Instrumentation: Spectroscopic Ellipsometer.

-

Procedure:

-

Sample Preparation: Prepare a thin, uniform film of PMAdMA on a suitable substrate (e.g., a silicon wafer) by spin-coating a solution of the polymer and then baking to remove the solvent.

-

Instrument Setup: Calibrate the instrument using a reference sample as per the manufacturer's instructions.[13]

-

Measurement: Mount the sample and align it. Set the measurement parameters, including the wavelength range and the angle of incidence (a common starting point is 70°).[13]

-

Data Analysis: A model (e.g., Cauchy model) is used to fit the experimental data (Psi and Delta angles). The refractive index spectrum of the polymer film is obtained from the best-fit model.[13]

-

Solubility Determination

-

Principle: The solubility of a polymer is determined by observing its dissolution behavior in a range of solvents. A common method involves preparing solutions at a specific concentration and observing for complete dissolution or the formation of a gel or precipitate.[14]

-

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarity and solubility parameters.

-

Sample Preparation: Accurately weigh a specific amount of PMAdMA powder and add a measured volume of the chosen solvent to achieve a desired concentration (e.g., 1 g/dL).[14]

-

Dissolution: Agitate the mixture, for instance, by using a horizontal roller or a magnetic stirrer, at a controlled temperature. The dissolution process for polymers can be slow.[14]

-

Observation: Visually inspect the mixture after a set period (e.g., 24 hours) for signs of complete dissolution (a clear, homogeneous solution), swelling, or insolubility (the polymer remains as a solid).[14]

-

Application Workflow: Chemically Amplified Photoresist

The primary industrial application of PMAdMA is as a component in chemically amplified photoresists for photolithography. The bulky 2-methyl-2-adamantyl group acts as an acid-labile protecting group. The following diagrams illustrate the logical workflow and the chemical mechanism.

References

- 1. This compound | High Purity [benchchem.com]

- 2. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]

- 3. This compound | CAS#:177080-67-0 | Chemsrc [chemsrc.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

solubility of 2-Methyl-2-adamantyl methacrylate in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-adamantyl Methacrylate (B99206) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-adamantyl methacrylate (MAdMA), a key monomer in the development of advanced polymers for high-performance applications. Due to its unique structure, featuring a bulky adamantyl group, the solubility of MAdMA is a critical parameter in its polymerization, purification, and formulation. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information from various sources and outlines standard experimental protocols for its determination.

Core Concepts of Solubility

The solubility of a solid in a liquid is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. For this compound, its large, nonpolar adamantyl group and the more polar methacrylate group give it a balanced solubility profile in a range of organic solvents.

Qualitative Solubility of this compound

Based on information from its synthesis, purification, and polymerization, the solubility of MAdMA in various organic solvents can be inferred. The compound is generally soluble in many common organic solvents but has limited solubility in water due to its hydrophobic nature.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Chemical Class | Inferred Solubility | Context/Reference |

| Tetrahydrofuran (THF) | Ether | Soluble | Used as a solvent in its synthesis and polymerization.[2][3] |

| Toluene | Aromatic Hydrocarbon | Soluble | Employed as a solvent during its synthesis.[2] |

| Pyridine | Heterocyclic Amine | Soluble | Utilized as a solvent and base in its synthesis.[4] |

| Hexane | Aliphatic Hydrocarbon | Soluble | Mentioned as a solvent for enzymatic synthesis.[4] |

| Heptane | Aliphatic Hydrocarbon | Soluble | Used as a solvent in enzymatic synthesis.[4] |

| Acetone | Ketone | Likely Soluble | Generally a good solvent for methacrylates. |

| Methanol | Alcohol | Sparingly Soluble/Insoluble | Used as a precipitating agent for its polymer, suggesting low solubility for the monomer.[3] |

| Water | Protic Solvent | Insoluble/Limited Solubility | The hydrophobic adamantyl group limits water solubility.[1] |

Note: This table is based on qualitative inferences from various sources. For precise applications, experimental verification is recommended.

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The following methodologies are commonly employed for determining the solubility of monomers and polymers.

Gravimetric Method (Isothermal Dissolution)

This is a straightforward and widely used method to determine solubility at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved MAdMA.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved MAdMA is determined by subtracting the initial weight of the container.

-

Calculation of Solubility: The solubility is calculated in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

Cloud Point Titration

This method is useful for determining the temperature-dependent solubility and for identifying the solvent-antisolvent boundaries.

Methodology:

-

Preparation of a Dilute Solution: A known amount of this compound is dissolved in a good solvent to prepare a solution of known concentration.

-

Titration with Anti-Solvent: The solution is maintained at a constant temperature while an anti-solvent (a solvent in which MAdMA is insoluble) is slowly added with continuous stirring.

-

Detection of Cloud Point: The addition of the anti-solvent is continued until the solution becomes turbid, indicating the onset of precipitation. This point is known as the cloud point.

-

Determination of Solubility Limit: The volume of the anti-solvent required to reach the cloud point is recorded. This allows for the calculation of the solvent composition at which the monomer precipitates.

-

Temperature Variation: The experiment can be repeated at different temperatures to construct a solubility phase diagram.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical diagram for selecting a suitable solvent for MAdMA.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a molecule with both polar and nonpolar regions, MAdMA's solubility will be highest in solvents with intermediate polarity or in nonpolar solvents that can accommodate the large adamantyl group.

-

Purity of the Solute and Solvent: Impurities can alter the solubility characteristics. It is crucial to use high-purity MAdMA and solvents for accurate and reproducible results.

Conclusion

References

A Comprehensive Technical Guide to the Thermal Stability of 2-Methyl-2-adamantyl Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 2-Methyl-2-adamantyl methacrylate (B99206) (MAdMA) are a class of advanced materials with significant applications in high-technology fields, particularly in the formulation of photoresists for semiconductor manufacturing. The exceptional thermal stability imparted by the bulky and rigid adamantyl group is a key characteristic that enables their use in these demanding processes. This technical guide provides an in-depth analysis of the thermal properties of MAdMA-based polymers, including quantitative data, detailed experimental protocols, and an exploration of their decomposition mechanisms. This information is crucial for researchers and professionals working on the development of new materials and drug delivery systems where thermal stability is a critical parameter.

Thermal Properties of 2-Methyl-2-adamantyl Methacrylate Polymers

The incorporation of the 2-methyl-2-adamantyl group into a methacrylate polymer backbone significantly enhances its thermal stability compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA). This enhancement is attributed to the rigid, three-dimensional structure of the adamantane (B196018) cage, which restricts chain mobility and increases the energy required for bond scission.

Quantitative Thermal Analysis Data

The thermal stability of polymers is typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), a key parameter for understanding the physical state and mechanical properties of a polymer.

While specific data for the homopolymer of this compound (P(MAdMA)) is not abundantly available in publicly accessible literature, the general trend for adamantyl-containing polymers is a significant increase in both glass transition temperature and decomposition temperature. For instance, a copolymer containing this compound has been reported to have an initial thermal decomposition temperature of around 200°C.[1] Generally, adamantyl-substituted polymers exhibit extremely high glass transition temperatures and thermal stability.[1]

For comparison and to provide a baseline, the thermal properties of related adamantyl methacrylate polymers and the widely used PMMA are summarized below.

| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | 5% Weight Loss Temperature (°C) | 10% Weight Loss Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residue at 600°C (%) |

| Poly(1-adamantyl methacrylate) | 185 | ~300 | ~320 | ~335 | ~360 | < 1 |

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | >257 | ~257 | - | - | - | - |

| Poly(methyl methacrylate) (PMMA) | 105 - 125 | ~250 | ~280 | ~300 | ~360 | < 1 |

Note: The data presented is compiled from various scientific sources and may vary depending on the molecular weight of the polymer and the specific experimental conditions.

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following sections detail the typical methodologies for TGA and DSC analysis of methacrylate-based polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600-800°C) at a constant heating rate. Common heating rates for polymer analysis range from 10 to 20°C/min.

-

Data Analysis: The TGA thermogram, a plot of sample weight as a function of temperature, is analyzed to determine key parameters such as the onset decomposition temperature, the temperatures at 5% and 10% weight loss (Td5% and Td10%), and the temperature of the maximum rate of decomposition (Tmax), which is determined from the peak of the derivative of the TGA curve (DTG curve). The percentage of residue remaining at the end of the experiment is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The measurement is performed under a continuous purge of an inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.

-

Heating and Cooling Program: The sample undergoes a heat-cool-heat cycle to erase any prior thermal history.

-

First Heating Scan: The sample is heated from a temperature well below its expected Tg (e.g., 25°C) to a temperature above it (e.g., 200°C) at a controlled rate, typically 10°C/min.

-

Cooling Scan: The sample is then cooled back to the starting temperature at the same rate.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the second heating scan to ensure the data reflects the intrinsic properties of the material.

-

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of this compound polymers.

References

Optical Properties of Poly(2-Methyl-2-adamantyl methacrylate) Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of poly(2-Methyl-2-adamantyl methacrylate) (PMAdMA) films. This polymer is of significant interest in various high-technology applications, including advanced photolithography for semiconductor manufacturing and the development of novel optical materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the experimental workflow.

Introduction

Poly(this compound) is a thermoplastic polymer distinguished by the presence of a bulky, cage-like adamantyl group attached to the methacrylate (B99206) backbone. This unique molecular structure imparts a range of desirable properties, including high thermal stability, excellent etch resistance, and, most notably for the scope of this guide, distinct optical characteristics. The incorporation of the adamantyl moiety significantly influences the polymer's refractive index and transparency, making it a material of choice for applications demanding high optical performance, particularly in the deep ultraviolet (DUV) region.

Quantitative Optical Properties

The optical properties of PMAdMA films are primarily characterized by their refractive index (n), extinction coefficient (k), and transmittance. The bulky adamantyl group generally leads to a higher refractive index compared to conventional acrylic polymers like poly(methyl methacrylate) (PMMA).

Table 1: Refractive Index of Adamantane-Containing Methacrylate Polymers

| Polymer | Refractive Index (n) | Wavelength (nm) | Reference |

| Poly(this compound) (PMAdMA) | ~1.49 | 632.8 | [1] |

| Adamantane-containing methacrylate copolymers | 1.51–1.52 | Not Specified | [1][2] |

| Poly(methyl methacrylate) (PMMA) - for comparison | ~1.49 | 589.3 |

Table 2: General Optical Properties of PMAdMA Films

| Property | Value/Characteristic | Significance | Reference |

| Transparency | High, with transmittance often exceeding 95% in the UV-visible region. | Crucial for applications requiring minimal light loss, such as optical lenses and coatings. | [1] |

| Low Optical Absorption | Low absorption specifically at 193 nm. | Essential for its use as a photoresist material in DUV lithography. |

Experimental Protocols

The characterization of the optical properties of PMAdMA films involves a series of well-defined experimental procedures, from the synthesis of the polymer to the final optical measurements.

Synthesis of Poly(this compound)

The synthesis of PMAdMA typically proceeds via free-radical polymerization of the this compound monomer.

Monomer Synthesis: The monomer, this compound, can be synthesized through the esterification of 2-methyl-2-adamantanol (B56294) with methacryloyl chloride.[3] Another route involves the reaction of a 2-methyl-2-adamantanol magnesium halide salt with methacrylic acid anhydride.[3]

Polymerization: A general procedure for the free-radical polymerization of adamantyl methacrylates is as follows:

-

The this compound monomer is dissolved in a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF).

-

A radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution.

-

The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a defined period (typically several hours) to allow for polymerization.

-

The resulting polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the purified PMAdMA.

Thin Film Preparation by Spin Coating

Uniform thin films of PMAdMA are typically prepared using the spin coating technique.

-

Substrate Cleaning: Silicon wafers or quartz slides are used as substrates. They are meticulously cleaned using a sequence of solvents such as acetone, and isopropyl alcohol, followed by rinsing with deionized water and drying with nitrogen gas. A final oxygen plasma or UV-ozone treatment can be employed to remove any residual organic contaminants and enhance surface wettability.

-

Solution Preparation: A solution of PMAdMA is prepared by dissolving the polymer in a suitable solvent, such as propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), at a specific concentration. The concentration will influence the final thickness of the film.

-

Spin Coating: The substrate is placed on the chuck of a spin coater. A controlled amount of the PMAdMA solution is dispensed onto the center of the substrate. The spin coater is then rapidly accelerated to a predetermined rotational speed (e.g., 1000-4000 rpm) and spun for a specific duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, and solvent evaporation leads to the formation of a thin film.

-

Post-Application Bake: After spin coating, the film is baked on a hotplate at a specific temperature (e.g., 90-110 °C) for a short period (e.g., 60-120 seconds) to remove any remaining solvent and to anneal the film.

Optical Characterization

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to measure the transmittance and absorbance of the PMAdMA films as a function of wavelength.

-

A PMAdMA film is prepared on a transparent substrate, such as quartz.

-

A UV-Vis spectrophotometer is used to measure the intensity of light passing through the film over a specific wavelength range (e.g., 190-1100 nm).

-

A blank substrate is used as a reference to account for any absorption or reflection from the substrate itself.

-

The transmittance spectrum provides information about the transparency of the film in different spectral regions.

Spectroscopic Ellipsometry: Spectroscopic ellipsometry is a highly sensitive, non-destructive technique used to determine the film thickness and the wavelength-dependent refractive index (n) and extinction coefficient (k).

-

A PMAdMA film is prepared on a reflective substrate, typically a silicon wafer.

-

A spectroscopic ellipsometer measures the change in polarization of light upon reflection from the sample over a range of wavelengths and angles of incidence.

-

The measured data (Psi and Del) are then fitted to an optical model to extract the film's properties. A common model for transparent polymers like PMAdMA in the visible range is the Cauchy model. The model typically consists of the substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the PMAdMA film. A surface roughness layer may also be included for a more accurate fit.

-

The fitting process yields the thickness of the film and the parameters of the dispersion model (e.g., Cauchy parameters), from which the refractive index (n) and extinction coefficient (k) at each wavelength can be calculated.

Visualized Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of PMAdMA films.

Caption: Experimental workflow for the synthesis and optical characterization of PMAdMA films.

Caption: Typical optical model used for spectroscopic ellipsometry analysis of a PMAdMA film on a silicon substrate.

References

Navigating the Thermal Landscape of Poly(MAdMA): A Technical Guide to its Glass Transition Temperature

A definitive guide for researchers, scientists, and drug development professionals on the glass transition temperature (Tg) of poly(MAdMA), a polymer of significant interest in advanced therapeutic formulations. This document clarifies the ambiguity surrounding the term "poly(MAdMA)" and provides a comprehensive analysis of its most probable interpretations: poly(N,N-dimethylacrylamide) (PDMA) and poly(dimethylaminoethyl methacrylate) (PDMAEMA).

The acronym "poly(MAdMA)" is not standard in polymer chemistry literature. Based on common monomer nomenclature, it most plausibly refers to either poly(N,N-dimethylacrylamide), herein referred to as PDMA, or poly(dimethylaminoethyl methacrylate), referred to as PDMAEMA. Both polymers are notable for their applications in drug delivery and biomaterials, making their thermal properties, particularly the glass transition temperature (Tg), a critical parameter for formulation development, stability, and performance. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state, profoundly influencing the mechanical and thermal properties of the material.

Glass Transition Temperatures: A Comparative Analysis

The glass transition temperature of these polymers is influenced by factors such as molecular weight, polydispersity, and the method of synthesis. The following tables summarize the reported Tg values for both PDMA and PDMAEMA under various experimental conditions.

Table 1: Glass Transition Temperature (Tg) of Poly(N,N-dimethylacrylamide) (PDMA)

| Tg (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Synthesis Method | Reference |

| 89 | Not Specified | Not Specified | Not Specified | |

| 116.8 | Not Specified | Not Specified | RAFT Polymerization | [1] |

| 121 | 1,192,000 | 1.14 | Radical Polymerization | [2] |

Table 2: Glass Transition Temperature (Tg) of Poly(dimethylaminoethyl methacrylate) (PDMAEMA)

| Tg (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Synthesis Method | Reference |

| 27 | 17,000 | 1.06 | Anionic Polymerization | [3] |

| 19 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

A fundamental understanding of the methodologies used to synthesize these polymers and measure their thermal properties is crucial for reproducible research and development.

Polymer Synthesis

1. Free Radical Polymerization of N,N-dimethylacrylamide (for PDMA)

This method typically involves the use of a free-radical initiator such as azobisisobutyronitrile (AIBN). The monomer, N,N-dimethylacrylamide, is dissolved in a suitable solvent, and the initiator is added. The solution is then heated to initiate polymerization. The resulting polymer is often purified by precipitation in a non-solvent like ether or hexane.[4]

2. Anionic Polymerization of N,N-dimethylaminoethyl methacrylate (B99206) (for PDMAEMA)

Anionic polymerization yields polymers with well-defined molecular weights and low polydispersity. This technique involves the use of an anionic initiator in a highly purified, oxygen-free environment. The polymerization of N,N-dimethylaminoethyl methacrylate can be initiated and carried out at low temperatures to control the reaction.[3]

Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the Tg of a polymer.[5]

Protocol for Tg Measurement:

-

Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[6] An empty, sealed pan is used as a reference.[5]

-

Instrumentation: A calibrated Differential Scanning Calorimeter, such as a TA Instruments Q100, is used for the analysis.[2][3][7]

-

Thermal Program:

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition in the second heating scan.[2][3][7]

Visualizing the Workflow and Chemical Structures

To further elucidate the experimental process and the chemical nature of the polymers, the following diagrams are provided.

Caption: Experimental workflow for the determination of the glass transition temperature.

Caption: Monomer to polymer relationship for PDMA and PDMAEMA.

References

- 1. researchgate.net [researchgate.net]

- 2. polymersource.ca [polymersource.ca]

- 3. polymersource.ca [polymersource.ca]

- 4. polymersource.ca [polymersource.ca]

- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 7. polymersource.ca [polymersource.ca]

Synthesis of 2-Methyl-2-adamantyl Methacrylate from Adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multi-step synthesis of 2-Methyl-2-adamantyl methacrylate (B99206), a key monomer in the development of advanced polymers for photoresists and other high-performance materials. The synthesis commences with the foundational cage hydrocarbon, adamantane (B196018), and proceeds through a series of robust and scalable chemical transformations. This document outlines detailed experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes workflow diagrams to visually represent the synthetic pathway.

Overall Synthetic Pathway

The conversion of adamantane to 2-Methyl-2-adamantyl methacrylate is typically achieved in a three-step sequence:

-

Oxidation: The secondary carbon of adamantane is oxidized to form the ketone, 2-adamantanone (B1666556).

-

Grignard Reaction: 2-Adamantanone undergoes a nucleophilic addition with a methyl Grignard reagent to produce the tertiary alcohol, 2-methyl-2-adamantanol (B56294).

-

Esterification: The tertiary alcohol is esterified with a methacrylic acid derivative to yield the final product, this compound.

The following diagram illustrates the logical flow of these core transformations.

Caption: Figure 1: Core Synthetic Transformations.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including typical yields, are summarized in Table 1.

Step 1: Oxidation of Adamantane to 2-Adamantanone

The direct oxidation of adamantane to 2-adamantanone is effectively carried out using concentrated sulfuric acid.[1][2] This method leverages the stability of the adamantane cage under strongly acidic conditions while promoting oxidation at the secondary positions.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 600 mL of 98% sulfuric acid.

-

Reagent Addition: While stirring vigorously, add 100 g (0.735 mol) of powdered adamantane to the acid in one portion.

-

Reaction Conditions: Heat the mixture rapidly in a water bath to achieve an internal temperature of 70°C. Over a 2-hour period, gradually increase the temperature to 80°C, ensuring continuous, vigorous stirring to prevent adamantane from subliming onto the flask walls.[3] Maintain the reaction at 80-82°C for an additional 2 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 2 kg of crushed ice with stirring.

-

Isolation: Collect the precipitated white solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The crude 2-adamantanone can be purified by steam distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a white crystalline solid. The typical yield is around 70%.[4]

Step 2: Synthesis of 2-Methyl-2-adamantanol via Grignard Reaction

This step involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of 2-adamantanone.[5] Precise temperature control is crucial to suppress the formation of 2-adamantanol, a common byproduct resulting from the reduction of the ketone.[6]

Experimental Protocol:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried before use.

-

Reagent Addition: Dissolve 7.5 g (0.05 mol) of 2-adamantanone in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in the flask and cool the solution to 0°C using an ice bath.

-

Grignard Addition: Slowly add 25 mL of a 3.0 M solution of methylmagnesium chloride (CH₃MgCl) in THF (0.075 mol) to the stirred 2-adamantanone solution via the dropping funnel. Critically, maintain the internal reaction temperature at or below 40-50°C throughout the addition.[6]

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly quench it by adding 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride.[5] Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 2-methyl-2-adamantanol as a white solid. A yield of approximately 89% can be achieved with proper temperature control.[6]

Step 3: Esterification to this compound

An efficient method for the final esterification step involves using the magnesium alkoxide salt formed in the Grignard reaction directly, without isolation of the alcohol intermediate, and reacting it with methacrylic anhydride (B1165640).[7] This "one-pot" approach improves efficiency and overall yield.

Experimental Protocol:

-

Reaction Setup: This protocol is a continuation of Step 2. After the Grignard reaction is complete (Section 2.2, step 4), cool the reaction mixture containing the magnesium chloride salt of 2-methyl-2-adamantanol to 20°C.

-

Reagent Addition: While stirring, add 9.25 g (0.06 mol) of methacrylic anhydride to the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 2 hours.[7]

-

Work-up and Isolation: Quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride solution. Remove the THF under reduced pressure. Add 70 mL of toluene (B28343) to the concentrate and wash successively with 50 mL of saturated ammonium chloride solution, 50 mL of 1N sodium hydroxide (B78521) solution, and 50 mL of deionized water.[7]

-

Purification: Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the final product, this compound. The reported yield for this procedure is approximately 88%.[7]

Alternative Esterification using Methacryloyl Chloride: For isolated 2-methyl-2-adamantanol, esterification can be achieved using methacryloyl chloride. A combination of pyridine (B92270) as both solvent and base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, provides good yields.[8]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described three-step synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxidation | Adamantane | 98% H₂SO₄ | H₂SO₄ | 70 -> 82 | 4 | ~70 |

| 2 | Grignard Reaction | 2-Adamantanone | CH₃MgCl | Anhydrous THF | < 50 | 2 | ~89 |

| 3 | Esterification | 2-Methyl-2-adamantanol MgCl salt | Methacrylic Anhydride | THF / Toluene | Room Temp. | 2 | ~88 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Experimental Workflow Diagram

The diagram below outlines the sequential workflow for the entire synthesis, from initial setup to final product isolation.

Caption: Figure 2: Overall Experimental Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. CN1980877A - Method for producing 2-adamantanone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

- 7. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

mechanism of 2-Methyl-2-adamantyl methacrylate polymerization

An in-depth technical guide on the core mechanism of 2-Methyl-2-adamantyl methacrylate (B99206) (MAdMA) polymerization, tailored for researchers, scientists, and drug development professionals.

Abstract

2-Methyl-2-adamantyl methacrylate (MAdMA) is a specialty monomer recognized for the unique properties it imparts to polymers, primarily due to its bulky, rigid adamantyl group. This guide delves into the core mechanisms governing the polymerization of MAdMA, providing a technical overview of the primary methods employed for its polymerization: free radical, anionic, and controlled radical polymerization. The influence of the sterically demanding adamantyl group on polymerization kinetics and the resultant polymer properties are discussed. This document synthesizes available data, presents detailed experimental protocols for key polymerization techniques, and offers visual representations of reaction pathways and workflows to facilitate a comprehensive understanding for researchers in polymer chemistry and materials science.

Introduction

The incorporation of the 2-methyl-2-adamantyl group into a methacrylate backbone yields poly(this compound), a polymer with noteworthy characteristics such as high thermal stability, enhanced etch resistance, and specific solubility profiles.[1] These properties make it a valuable material in various advanced applications, most notably in the formulation of photoresists for microlithography.[1][2] Understanding the intricacies of MAdMA polymerization is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting polymers, thereby tailoring their performance for specific applications.

The bulky nature of the adamantyl substituent introduces significant steric hindrance around the propagating radical or anion, which profoundly influences the kinetics of polymerization, including the rates of propagation and termination.[3] This guide will explore these effects within the context of different polymerization mechanisms.

Polymerization Mechanisms

MAdMA can be polymerized through several mechanisms, each offering distinct advantages in controlling the final polymer properties.

Free Radical Polymerization

Free radical polymerization is a common and robust method for polymerizing a wide range of vinyl monomers, including MAdMA. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator.

Mechanism:

The free radical polymerization of MAdMA follows the classical three stages:

-

Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes to generate primary radicals. These radicals then add to the double bond of a MAdMA monomer, forming an initiated monomer radical.

-

Propagation: The newly formed monomer radical rapidly adds to subsequent MAdMA molecules, leading to the growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two propagating radicals.

The bulky adamantyl group in MAdMA can sterically hinder the termination step, leading to a higher concentration of propagating radicals at a stationary state and consequently, an increased rate of polymerization and higher molecular weights compared to less sterically hindered methacrylates.[3]

Experimental Protocol: Free Radical Polymerization of 1-Adamantyl Methacrylate (as a proxy for MAdMA) [3]

A representative protocol for the free radical polymerization of a similar bulky adamantyl methacrylate, 1-adamantyl methacrylate (AdMA), is provided below. The conditions can be adapted for the polymerization of MAdMA.

| Parameter | Value |

| Monomer | 1-Adamantyl Methacrylate (AdMA) |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) |

| Solvent | Benzene (B151609) |

| Temperature | 60 °C |

| Procedure | AdMA and AIBN are dissolved in benzene in a glass ampule. The solution is degassed by several freeze-pump-thaw cycles. The sealed ampule is then placed in a thermostated water bath at 60 °C for a specified time. The polymerization is terminated by cooling the ampule in an ice bath. The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum. |

Quantitative Data: Radical Polymerization of Adamantyl Methacrylates [3]

| Monomer | Polymerization Rate (Rp x 10^5 mol/L·s) | Mn x 10^-4 | Mw/Mn |

| 1-Adamantyl methacrylate (AdMA) | 8.32 | 41.6 | 2.18 |

| 3,5-Dimethyl-1-adamantyl methacrylate (DMAdMA) | 11.5 | 68.3 | 2.01 |

| Methyl methacrylate (MMA) | 4.56 | 12.8 | 1.95 |

Conditions: [Monomer] = 0.5 mol/L, [AIBN] = 7.5 x 10^-3 mol/L in benzene at 60 °C.

References

The Adamantyl Group in Methacrylate Polymers: A Technical Guide for Advanced Drug Delivery and Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the adamantyl moiety, a bulky, rigid, and lipophilic diamondoid structure, into methacrylate (B99206) polymers has garnered significant attention across various high-technology sectors. This in-depth technical guide explores the pivotal role of the adamantyl group in tailoring the physicochemical properties of methacrylate polymers. It provides a comprehensive overview of their synthesis, characterization, and applications, with a particular focus on their emerging potential in the field of drug delivery. The unique three-dimensional structure of the adamantane (B196018) cage imparts remarkable characteristics to the polymer chains, influencing their thermal stability, mechanical strength, solubility, and biocompatibility. These attributes make adamantyl-containing methacrylate polymers prime candidates for the development of advanced materials and sophisticated drug delivery systems.

Physicochemical Properties of Adamantyl-Containing Methacrylate Polymers

The introduction of the adamantyl group into the side chain of methacrylate polymers leads to a significant enhancement of their physical and chemical properties. The rigid and bulky nature of this substituent sterically hinders the mobility of the polymer backbone, resulting in materials with superior performance characteristics compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA).

Thermal Properties

Polymers containing 1-adamantyl methacrylate exhibit exceptionally high glass transition temperatures (Tg) and thermal stability.[1][2] This is a direct consequence of the rigid adamantane cage, which restricts the rotational freedom of the polymer chains.[3] The Tg of poly(1-adamantyl methacrylate) (PAdMA) has been reported to be over 200°C, a substantial increase compared to PMMA.[2][4] This high thermal resistance is critical for applications requiring processing at elevated temperatures, such as in microelectronics fabrication.[4]

Table 1: Thermal Properties of Adamantyl-Containing Methacrylate Polymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference(s) |

| Poly(1-adamantyl methacrylate) (PAdMA) | 195 - 220 | ~320 | [2][5] |

| Poly(1-adamantyl acrylate) (PAdA) | 133 | 376 | [6] |

| Poly(1-adamantyl methacrylate-co-styrene) (55/45 mol%) | 170 | ~340 | [7] |

| Poly(p-(1-adamantyl)phenyl methacrylate) | 253 | > decomposition | [4] |

| Poly(1-adamantylmethyl methacrylate) | 201 | > decomposition | [4] |

Mechanical and Optical Properties

The incorporation of the adamantyl group also leads to improvements in the mechanical strength of methacrylate polymers.[3] The rigid structure enhances the stiffness of the polymer chains. Furthermore, these polymers often exhibit high optical transparency, with light transmittance values exceeding 92% in the visible spectrum (400-800 nm) and low haze.[3] This combination of mechanical robustness and optical clarity makes them suitable for applications such as high-performance coatings and optical lenses.[3]

Solubility and Etch Resistance

The hydrophobic nature of the adamantyl group significantly influences the solubility of the resulting polymers.[] Poly(1-adamantyl methacrylate) is soluble in organic solvents like THF, chloroform, and toluene (B28343) but precipitates in more polar solvents such as methanol (B129727) and ethanol.[2][5] This property is crucial in applications like photoresists, where controlled dissolution in developer solutions is required. The high carbon-to-hydrogen ratio of the adamantane cage also imparts excellent resistance to reactive ion etching (RIE), a key property for creating high-fidelity patterns in microelectronics manufacturing.

Role in Drug Delivery Systems

The unique properties of adamantyl-containing methacrylate polymers make them highly promising materials for advanced drug delivery applications. Their biocompatibility, coupled with the ability to form well-defined nanostructures, offers significant advantages for the controlled release of therapeutics.[]

Drug Loading and Release Kinetics

The hydrophobic adamantyl groups can serve as anchoring points for drug molecules, enhancing drug loading capacity, particularly for hydrophobic drugs.[1] Copolymers containing adamantyl methacrylate can be designed to be amphiphilic, self-assembling into micelles or nanoparticles in aqueous environments. These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.

A notable application is in the development of pH-responsive drug delivery systems. By copolymerizing adamantyl methacrylate with monomers containing pH-sensitive groups, such as dimethylaminoethyl methacrylate (DMAEMA), polymers that exhibit controlled drug release in response to changes in pH can be synthesized. In acidic environments, such as those found in tumor tissues or endosomes, the protonation of the amino groups can trigger the disassembly of the nanoparticles and the release of the encapsulated drug.[1]

Table 2: Drug Loading and Release in Adamantane-Cored Polymeric Micelles

| Polymer Architecture | Drug Loading Capacity (%) | Cumulative Drug Release at pH 7.4 (80h) (%) | Cumulative Drug Release at pH 5.0 (80h) (%) | Reference |

| Star-shaped (S-PLGA-D-P) | 21.6 | 18.5 - 19.0 | 77.6 - 78.8 | [1] |

| Linear (L-PLGA-D-P) | 22.9 | 18.5 - 19.0 | 77.6 - 78.8 | [1] |

Biocompatibility

Adamantane itself is considered biocompatible and has been incorporated into various drug molecules.[9] While methacrylate-based polymers are widely used in biomedical applications, the potential for leaching of residual monomers, which can exhibit cytotoxicity, is a consideration.[3] However, studies on adamantane-containing block copolymers for drug delivery have shown good cytocompatibility against normal cell lines, with negligible cytotoxicity observed at relevant concentrations.[1] This suggests that well-purified adamantyl methacrylate polymers can be safe for in vivo applications.

Synthesis and Characterization

The synthesis of adamantyl-containing methacrylate polymers can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer architecture and properties.

Monomer Synthesis

1-Adamantyl methacrylate (AdMA) is typically synthesized via the esterification of 1-adamantanol (B105290) with methacrylic acid or methacryloyl chloride.

Polymerization Methods

Adamantyl methacrylate can be polymerized using free-radical polymerization, anionic polymerization, or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[5][10] Anionic polymerization allows for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled architectures, such as block copolymers.[2] ATRP also offers excellent control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity.[10]

Experimental Protocols

Synthesis of 1-Adamantyl Methacrylate (AdMA)

Materials:

-

1-Adamantanol

-

Methacryloyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanol and triethylamine in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add methacryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with sodium bicarbonate solution and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure 1-adamantyl methacrylate.

Free-Radical Polymerization of AdMA

Materials:

-

1-Adamantyl methacrylate (AdMA), purified

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

Procedure:

-

Dissolve AdMA and AIBN in anhydrous toluene in a Schlenk flask.

-